molecular formula C26H22Cl2N4O3S B5167700 4-chloro-N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

4-chloro-N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

Cat. No.: B5167700
M. Wt: 541.4 g/mol
InChI Key: PMCJDATXUQNEQR-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, phenyl, and thioxoimidazolidinyl groups.

Preparation Methods

The synthesis of 4-chloro-N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidine in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

4-chloro-N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-chloro-N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide can be compared with other similar compounds, such as:

  • 3-chloro-N-(4-chlorophenyl)benzamide
  • 4-chloro-N-(3-sulfamoylphenyl)benzamide
  • 2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-N-[3-(4-chlorophenyl)-5-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N4O3S/c1-15-3-12-21(16(2)13-15)29-23(33)14-22-25(35)31(20-10-8-19(28)9-11-20)26(36)32(22)30-24(34)17-4-6-18(27)7-5-17/h3-13,22H,14H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCJDATXUQNEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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